molecular formula C8H9ClN2O B2555933 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride CAS No. 2287344-39-0

1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride

Cat. No.: B2555933
CAS No.: 2287344-39-0
M. Wt: 184.62
InChI Key: FRAPANPUVJRMTJ-UHFFFAOYSA-N
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Description

1H,2H,3H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde hydrochloride is a heterocyclic compound featuring a fused pyrrolo-pyridine core with a carbaldehyde substituent at position 5 and a hydrochloride salt form. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-5-6-3-7-1-2-9-8(7)10-4-6;/h3-5H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAPANPUVJRMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287344-39-0
Record name 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde hydrochloride
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Preparation Methods

The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group (−CHO) at position 5 is highly electrophilic, enabling nucleophilic attack. Common reactions include:

  • Condensation with amines : Formation of Schiff bases via reaction with primary amines (e.g., hydrazines, aryl amines). For example:

    Aldehyde+R-NH2R-N=CH-pyrrolopyridine+H2O\text{Aldehyde} + \text{R-NH}_2 \rightarrow \text{R-N=CH-pyrrolopyridine} + \text{H}_2\text{O}

    This is analogous to reactions observed in pyrrolo[2,3-b]pyridines with active methylene groups .

  • Grignard or organometallic additions : Alkyl/aryl magnesium halides may add to the aldehyde, yielding secondary alcohols.

Oxidation and Reduction

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid (−COOH) using strong oxidants like KMnO₄ or CrO₃ under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the aldehyde to a primary alcohol (−CH₂OH) .

Electrophilic Aromatic Substitution

The fused pyrrole-pyridine ring system undergoes electrophilic substitution, preferentially at the 3-position :

Reaction Reagent Product Conditions
NitrationHNO₃/H₂SO₄3-Nitro derivative0–5°C, 1–2 hours
BrominationBr₂/FeBr₃3-Bromo derivativeRoom temperature
Mannich ReactionFormaldehyde + amine3-Aminomethylated productAcidic, reflux

Cyclization and Multicomponent Reactions

The aldehyde group participates in cyclocondensation reactions. For example:

  • Knorr-type pyrrole synthesis : Reaction with β-ketoesters or active methylene compounds (e.g., malononitrile) forms fused polycyclic systems .

  • Three-component reactions : Alkyl isocyanides and dialkyl acetylenecarboxylates may yield tricyclic derivatives, as seen in cyclopenta-fused pyrrolopyridines .

Acid-Catalyzed Transformations

The hydrochloride counterion may act as an acid catalyst in:

  • Hemiacetal/hemiketal formation : Intramolecular reaction with hydroxyl groups.

  • Dehydration : Conversion to α,β-unsaturated aldehydes under thermal conditions.

Biological Interactions

While not directly studied for this compound, structurally similar 1H-pyrrolo[2,3-b]pyridine carboxamides exhibit PDE4B inhibition , suggesting potential for targeted modifications (e.g., amide formation at the aldehyde site).

Key Limitations in Available Data

  • No direct studies on 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde hydrochloride were identified in the provided sources.

  • Predictions are based on reactivity of:

    • Pyrrolo[2,3-b]pyridines .

    • Aldehyde-containing heterocycles .

Further experimental validation is required to confirm these pathways.

Scientific Research Applications

Medicinal Chemistry

1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit anticancer properties. For instance:

  • A study demonstrated that certain derivatives could inhibit the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

This compound has shown promise in neuroprotection. In vitro studies have suggested that it can mitigate neuronal cell death induced by oxidative stress .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthesis of Heterocycles

This compound is utilized in the synthesis of various heterocyclic compounds. Its aldehyde functional group allows for further reactions such as:

  • Condensation Reactions : It can participate in reactions with amines to form imines or Schiff bases .

Building Block for Pharmaceuticals

The compound acts as a building block for synthesizing pharmaceuticals targeting various diseases, including neurodegenerative disorders and cancers.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and neuroprotective agent
Organic SynthesisIntermediate for synthesizing heterocycles and pharmaceuticals

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and evaluated their cytotoxicity against different cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Neuroprotective Mechanism

A research article in Neuroscience Letters reported that treatment with this compound significantly reduced oxidative stress markers in neuronal cultures. This suggests its potential role in developing therapies for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism by which 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating biological pathways. For example, the compound may inhibit the fibroblast growth factor receptor, which plays a role in cell proliferation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolo-pyridine derivatives, emphasizing substituent variations, synthetic yields, and functional group impacts.

Table 1: Structural and Functional Comparisons

Compound Name (CAS No.) Substituents/Functional Groups Key Differences from Target Compound Similarity Score Synthesis/Application Notes Reference
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1190314-60-3) Chloro at C5, ketone at C2 Replaces carbaldehyde with ketone; Cl at C5 0.89 Higher polarity due to ketone group
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (5654-97-7) Ketone at C2, no aldehyde Lacks aldehyde; saturated dihydro structure 0.84 Used in CNS-targeting drug scaffolds
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (EU Patent) Chloro at C4, aldehyde at C5 Chloro substituent at C4 vs. none in target N/A Intermediate in kinase inhibitor synthesis (e.g., heated in n-BuOH at 90–120°C)
5-{1H-Pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride (2044872-59-3) Amine at pyridin-3-yl, dihydrochloride salt Bipyridyl structure; dual hydrochloride N/A Enhanced solubility for biological assays

Key Findings:

Functional Group Influence: The carbaldehyde group in the target compound enables nucleophilic addition reactions (e.g., hydrazine coupling, as seen in ), whereas ketone-containing analogs (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) exhibit lower reactivity in such transformations . Chloro substituents (e.g., at C4 or C5) increase electrophilicity but may reduce solubility compared to non-halogenated derivatives .

Synthetic Yields :

  • Carboxylic acid derivatives of pyrrolo[2,3-c]pyridine (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) achieve high yields (95%) due to stabilized intermediates, whereas chloro-substituted analogs (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) show reduced yields (71%), likely due to steric or electronic effects .

Salt Forms :

  • The hydrochloride salt in the target compound offers moderate solubility in polar solvents, while dihydrochloride salts (e.g., 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride) exhibit superior aqueous solubility, critical for in vivo applications .

Biological Activity

1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • IUPAC Name : 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde hydrochloride
  • Molecular Formula : C₇H₆ClN₂O
  • Molecular Weight : 158.59 g/mol
  • CAS Number : 271-63-6

The biological activity of 1H,2H,3H-pyrrolo[2,3-b]pyridine derivatives is primarily linked to their interaction with various biological targets. Notably, they have been shown to inhibit several kinases and receptors involved in critical signaling pathways. For instance:

  • Inhibition of SGK-1 Kinase : Compounds in this class have demonstrated efficacy in modulating SGK-1 activity, which is implicated in various disorders including cancer and metabolic diseases .
  • PDE4B Inhibition : A derivative of this compound has been identified as a selective phosphodiesterase 4B (PDE4B) inhibitor, showing potential in treating inflammatory conditions .

Biological Activity Overview

The following table summarizes key findings from research studies regarding the biological activity of 1H,2H,3H-pyrrolo[2,3-b]pyridine derivatives:

Activity Compound Target/Mechanism IC50 Value Reference
SGK-1 InhibitionVariousSGK-1 kinaseNot specified
PDE4B Inhibition11hPDE4B (selective)IC50 = 0.15 µM
FGFR Inhibition4hFGFR1, FGFR2, FGFR3IC50 = 7 - 712 nM
Anti-inflammatory (TNF-α release)11hMacrophages (in vitro)Significant inhibition
Antitumor ActivityVariousCancer cell lines (e.g., 4T1)IC50 = 0.12 - 0.21 µM

Case Study 1: Anti-inflammatory Properties

A study assessed the anti-inflammatory effects of a pyrrolo[2,3-b]pyridine derivative on macrophages exposed to lipopolysaccharides (LPS). The compound significantly inhibited TNF-α release, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of a specific derivative against breast cancer cell lines. The compound inhibited cell proliferation and induced apoptosis at low concentrations. It also reduced migration and invasion capabilities of cancer cells .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that these compounds exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. They show low toxicity against non-cancerous cell lines while maintaining effectiveness against targeted cancer cells .

Q & A

Q. How can researchers optimize the synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde hydrochloride?

  • Methodological Answer : The aldehyde group can be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using arylboronic acids, as demonstrated in analogous pyrrole systems . Alternatively, methylation and oxidation steps (e.g., NaH/MeI for N-methylation followed by HNO₃ oxidation) from related pyrrolo-pyridine syntheses can be adapted . Table 1 : Comparison of Synthetic Approaches
MethodReagents/ConditionsYield (%)Reference
Pd-catalyzed couplingPd(PPh₃)₄, arylboronic acid, dioxane62–84
Methylation + oxidationNaH, MeI, HNO₃Not reported

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aldehyde proton typically appears at δ 9.5–10.5 ppm, while aromatic protons in the pyrrolo-pyridine core resonate between δ 7.0–8.5 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₉H₁₀ClN₂O: calc. 197.0481) .
  • X-ray crystallography : Resolve structural ambiguities, as done for thiochromeno-pyridine analogs .

Q. How should purification be conducted to isolate high-purity product?

  • Methodological Answer : Post-reaction, cool the mixture, filter, and wash with ethanol (2 × 2 mL) to remove pyridine solvent and byproducts . Recrystallization in ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) may further enhance purity.

Advanced Research Questions

Q. How do substituents on the pyrrolo-pyridine core influence reactivity and biological activity?

  • Methodological Answer : Substituents like chlorine (electron-withdrawing) or ethyl (steric bulk) alter electronic and steric profiles, impacting kinase binding affinities. For example, 4-chloro-5-ethyl analogs show enhanced selectivity in kinase inhibition assays . Table 2 : Substituent Effects on Reactivity
SubstituentPositionEffect on ReactivityReference
Cl4Increases electrophilicity
Ethyl5Enhances steric hindrance

Q. What stability challenges arise under acidic or basic conditions?

  • Methodological Answer : The aldehyde group is prone to hydrolysis under strong acidic/basic conditions. Stability studies (e.g., pH 1–13, monitored via HPLC) are recommended. Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation .

Q. How can computational modeling predict the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with crystallographic data from thiochromeno-pyridines for validation .

Q. How to resolve contradictions in reported synthetic yields for similar compounds?

  • Methodological Answer : Variations arise from solvent choice (pyridine vs. dioxane) and catalyst loading. Systematic optimization (e.g., Design of Experiments) can identify critical factors. For example, pyridine reflux improves yields in chromeno-pyridine synthesis but may degrade aldehyde groups .

Q. Are there alternative pathways to avoid palladium catalysts?

  • Methodological Answer : Multi-component reactions (e.g., pseudo-four-component syntheses using salicylaldehyde and malononitrile) offer atom-economical routes. However, aldehyde incorporation requires post-synthetic modifications .

Q. What quantification methods ensure accurate concentration determination?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) is reliable. Calibrate using standards of structurally related pyrrolo-pyridines .

Q. What biological targets are plausible based on structural analogs?

  • Methodological Answer :
    The compound’s fused heterocyclic core resembles kinase inhibitors (e.g., 4-chloro-pyrrolo-pyrimidines). Hypothesize activity against JAK or Aurora kinases via in silico docking (PDB: 4M7E) and validate with in vitro assays .

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